

7-Hydroxy Chlorpromazine Hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name:	7-Hydroxy Chlorpromazine Hydrochloride
CAS No.:	51938-11-5
Cat. No.:	B590456

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Technical Whitepaper: **7-Hydroxy Chlorpromazine Hydrochloride**

Executive Summary

7-Hydroxy Chlorpromazine Hydrochloride (7-OH-CPZ HCl) is a pharmacologically active metabolite of the first-generation antipsychotic chlorpromazine (CPZ). Unlike the inactive sulfoxide metabolite, 7-OH-CPZ retains significant dopamine D2 receptor antagonism, contributing directly to the therapeutic efficacy and side-effect profile of the parent drug.

This guide provides a definitive technical reference for researchers utilizing 7-OH-CPZ HCl as a primary reference standard. It details the precise physicochemical properties, metabolic pathways mediated by Cytochrome P450 enzymes, and validated LC-MS/MS protocols for its quantification in biological matrices.

Chemical Identity & Molecular Specifications

The accurate characterization of 7-OH-CPZ HCl is critical for establishing mass balance in pharmacokinetic (PK) studies.

Parameter	Specification
Common Name	7-Hydroxy Chlorpromazine Hydrochloride
Systematic Name	2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-7-ol hydrochloride
CAS Number (Salt)	51938-11-5
CAS Number (Free Base)	2095-62-7
Molecular Formula	C ₁₇ H ₁₉ ClN ₂ OS[1][2] · HCl
Molecular Weight	371.32 g/mol (Salt) / 334.86 g/mol (Base)
Appearance	Off-white to light purple solid (Hygroscopic)
Solubility	Soluble in DMSO, Water; Slightly soluble in Methanol
Stability	Photosensitive (Rapid degradation under UV/Vis light)

Structural Insight: The addition of the hydroxyl group at the 7-position increases the polarity of the molecule compared to the parent chlorpromazine, facilitating Phase II conjugation (glucuronidation) for elimination. However, the hydrochloride salt form is utilized in research to improve aqueous solubility for stock solution preparation.

Metabolic Genesis & Biological Significance

7-OH-CPZ is formed primarily through oxidative metabolism in the liver. Understanding this pathway is essential for interpreting pharmacogenomic data, particularly regarding CYP2D6 poor metabolizers.

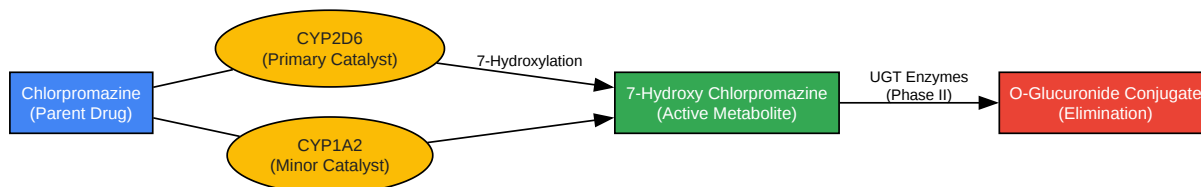
Biosynthetic Pathway

The hydroxylation of chlorpromazine is mediated by the Cytochrome P450 system.[3]

- Primary Enzyme: CYP2D6 is the dominant catalyst for 7-hydroxylation.
- Secondary Enzyme: CYP1A2 contributes to a lesser extent.[3]

- Clinical Relevance: Patients with high plasma ratios of 7-OH-CPZ to CPZ-sulfoxide often exhibit better clinical symptom control, suggesting 7-OH-CPZ is a marker of "effective" metabolism [1].

Pathway Visualization



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Figure 1: Biotransformation pathway of Chlorpromazine to 7-Hydroxy Chlorpromazine.

Pharmacological Profile

Unlike many hydroxylated metabolites which are inactive, 7-OH-CPZ retains potent neuroleptic activity.

- Receptor Affinity: It acts as a potent antagonist at Dopamine D2 receptors.[4]
- Potency: In rat striatal models, 7-OH-CPZ demonstrates D2 blocking activity comparable to the parent drug [2].
- Toxicity Warning (Phototoxicity): 7-OH-CPZ is implicated in phenothiazine-induced phototoxicity. Upon exposure to UV light, it can generate free radicals, leading to skin pigmentation and ocular opacities observed in long-term therapy [3].

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify 7-OH-CPZ in human plasma to support pharmacokinetic analysis. Role: This protocol ensures separation from the parent drug and the N-oxide/sulfoxide metabolites.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression in the mass spectrometer.

- Aliquot: Transfer 200 μ L of plasma into a glass tube.
- Internal Standard: Add 20 μ L of Chlorpromazine-d3 (100 ng/mL).
- Alkalinization: Add 50 μ L of 0.1 M NaOH (pH adjustment ensures the amine is uncharged for extraction).
- Extraction: Add 3 mL of Tert-butyl methyl ether (MTBE). Vortex for 5 minutes.
- Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
- Concentration: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitution: Dissolve residue in 100 μ L of Mobile Phase A/B (80:20).

Chromatographic Conditions

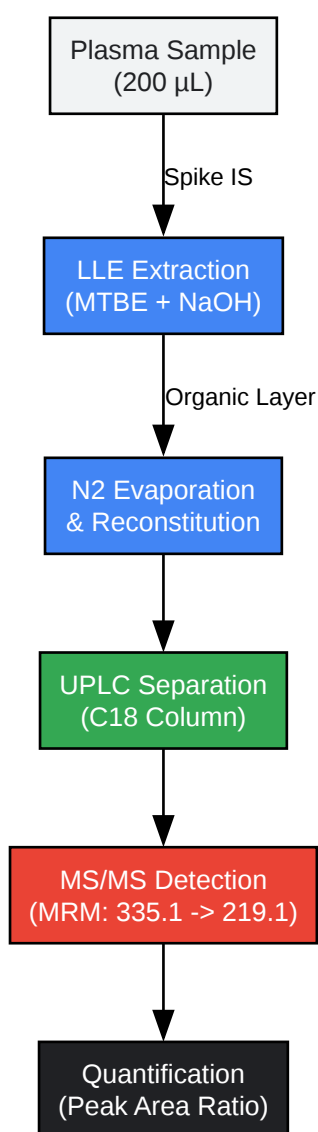
Parameter	Setting
Column	C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-1 min: 10% B; 1-4 min: 10% -> 90% B; 4-5 min: 90% B.
Run Time	6.0 minutes

Mass Spectrometry (MRM Mode)

Note: The hydroxyl group adds +16 Da to the parent mass.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
7-OH-CPZ	335.1 [M+H] ⁺	219.1	25
Chlorpromazine	319.1 [M+H] ⁺	86.1	20
Internal Standard	322.1 [M+H] ⁺	89.1	20

Analytical Workflow Diagram



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Figure 2: Validated LC-MS/MS workflow for 7-Hydroxy Chlorpromazine quantification.

Handling & Safety Protocols

Critical Handling Instruction: 7-Hydroxy Chlorpromazine is extremely light-sensitive. Solutions turn pink/purple within minutes of exposure to ambient light due to oxidation to the quinone imine form.

- Storage: Store solid powder at -20°C in amber vials. Desiccate to prevent hygroscopic degradation.
- Solution Prep: Perform all weighing and dilution steps under yellow sodium light or low-light conditions.
- Solvents: Use degassed solvents to minimize oxidative degradation.
- Waste: Dispose of as hazardous chemical waste (halogenated organic).

References

- Mackay, A. V., Healey, A. F., & Baker, J. (1974). The relationship of plasma chlorpromazine to its 7-hydroxy and sulphoxide metabolites in a large population of chronic schizophrenics. *British Journal of Clinical Pharmacology*, 1(5), 425–430. [Link](#)
- Ye, L., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s.[3] *Drug Metabolism and Disposition*, 38(3). [Link](#)
- Blois, M. S. (1965). On the mechanism of the formation of the phenothiazine eye and skin pathology.
- Wang, X., et al. (2023).[5] Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. *Journal of Pharmaceutical and Biomedical Analysis*, 233, 115457. [Link](#)

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Sources

- [1. 7-Hydroxy Chlorpromazine Hydrochloride | CymitQuimica \[cymitquimica.com\]](#)
- [2. 7-hydroxy Chlorpromazine \(hydrochloride\) | CAS 51938-11-5 | Cayman Chemical | Biomol.de \[biomol.com\]](#)
- [3. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. What is the mechanism of Chlorpromazine Hydrochloride? \[synapse.patsnap.com\]](#)
- [5. Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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